

A Comprehensive Spectroscopic Guide to Methyl 2-(2-pyrimidyl)acetate

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Compound of Interest

Compound Name: **Methyl 2-(2-pyrimidyl)acetate**

Cat. No.: **B1315466**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for **Methyl 2-(2-pyrimidyl)acetate**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectra in public domains, this document presents predicted spectral data based on computational models, alongside standardized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this molecule.

Molecular Structure

Methyl 2-(2-pyrimidyl)acetate possesses a key pyrimidine ring, a fundamental scaffold in numerous biologically active molecules. The structural formula and key identifiers are provided below:

- IUPAC Name: methyl 2-(pyrimidin-2-yl)acetate
- Molecular Formula: C₇H₈N₂O₂
- Molecular Weight: 152.15 g/mol
- CAS Number: 60561-50-4

Predicted Spectral Data

The following tables summarize the predicted spectral data for **Methyl 2-(2-pyrimidyl)acetate**. These predictions are generated using established computational algorithms and serve as a reliable reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.75	Doublet	2H	H-4, H-6 (Pyrimidine ring)
7.20	Triplet	1H	H-5 (Pyrimidine ring)
4.05	Singlet	2H	$-\text{CH}_2-$ (Methylene)
3.75	Singlet	3H	$-\text{OCH}_3$ (Methyl ester)

Table 2: Predicted ^{13}C NMR Spectral Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
170.5	C=O (Ester carbonyl)
165.0	C-2 (Pyrimidine ring)
157.0	C-4, C-6 (Pyrimidine ring)
120.0	C-5 (Pyrimidine ring)
52.5	$-\text{OCH}_3$ (Methyl ester)
45.0	$-\text{CH}_2-$ (Methylene)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3000	Medium	C-H stretch (Aromatic)
2950-2850	Medium	C-H stretch (Aliphatic)
1740-1720	Strong	C=O stretch (Ester)
1590-1570	Strong	C=N stretch (Pyrimidine ring)
1560-1450	Medium-Strong	C=C stretch (Pyrimidine ring)
1250-1000	Strong	C-O stretch (Ester)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
152	80	[M] ⁺ (Molecular ion)
121	100	[M - OCH ₃] ⁺
93	60	[M - COOCH ₃] ⁺
79	50	[C ₄ H ₃ N ₂] ⁺ (Pyrimidine fragment)

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 2-(2-pyrimidyl)acetate** in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (often 1024 or more) to achieve a good signal-to-noise ratio.
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - IR Spectroscopy

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental noise.
- Sample Analysis: Place a small amount of the solid **Methyl 2-(2-pyrimidyl)acetate** sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .

- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

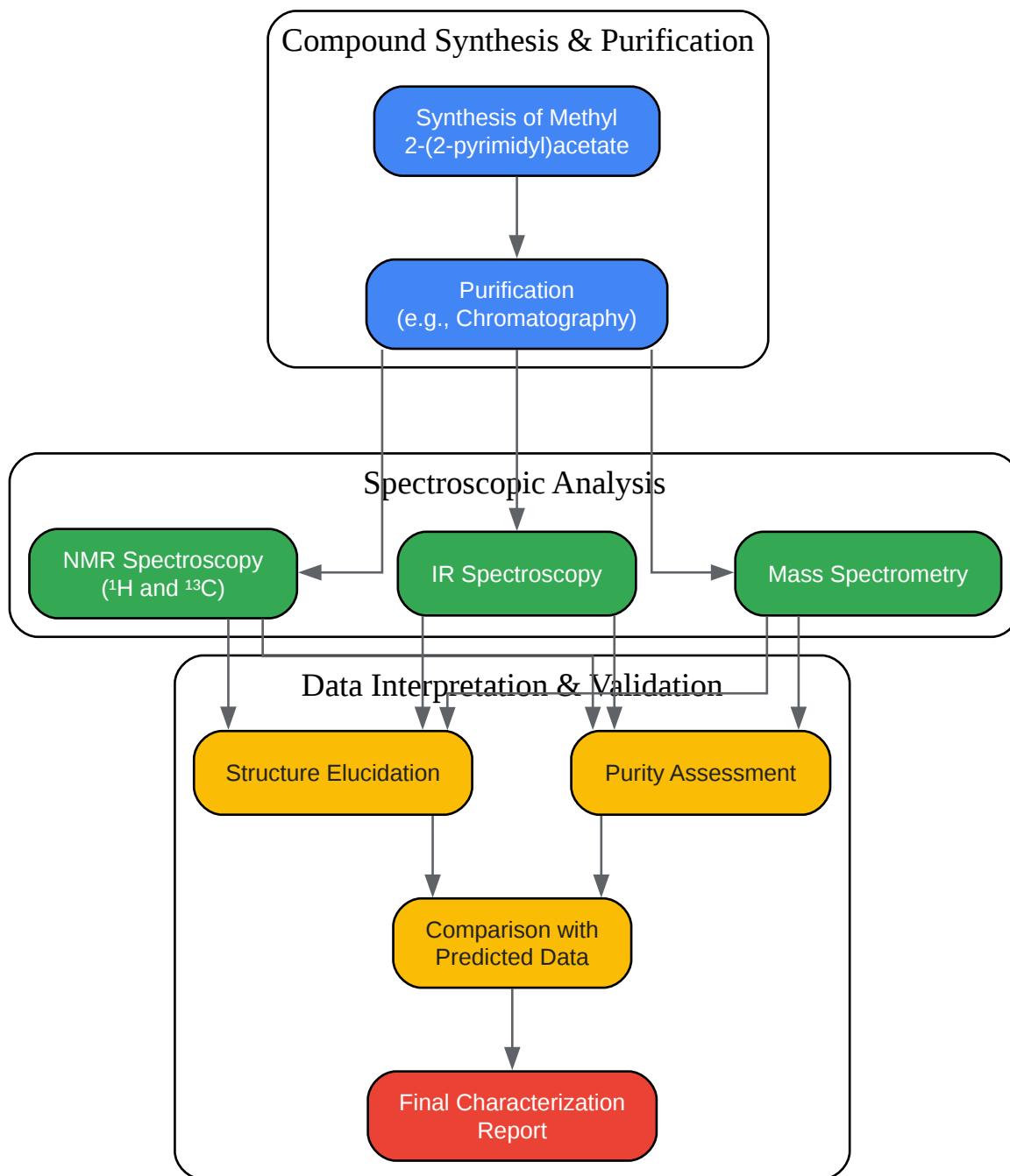
Mass Spectrometry (MS)

Electron Ionization (EI) - Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting positively charged ions and fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z .
- Data Interpretation: Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to deduce structural information.

Visualized Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **Methyl 2-(2-pyrimidyl)acetate**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **Methyl 2-(2-pyrimidyl)acetate**.

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